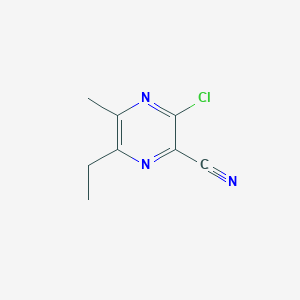

3-chloro-6-ethyl-5-methylpyrazine-2-carbonitrile

Description

Contextual Significance of Pyrazines in Heterocyclic Chemistry

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that play a crucial role in various scientific domains. google.combeilstein-journals.org Their six-membered ring structure, containing two nitrogen atoms in a 1,4-para arrangement, imparts unique chemical properties that have made them a focal point in medicinal chemistry and materials science. nih.govresearchgate.net Pyrazine (B50134) derivatives are integral to the development of pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov Furthermore, the pyrazine core is a key component in a number of FDA-approved drugs, highlighting its therapeutic importance. pharmablock.com Beyond medicinal applications, pyrazines are also significant in the food and fragrance industries, contributing to the aroma and flavor profiles of many cooked and roasted foods. google.com

Structural Features and Electronic Characteristics of the Pyrazine Nucleus

The pyrazine ring is a planar, aromatic system analogous to benzene, but with two opposing carbon atoms replaced by nitrogen. This substitution has profound effects on the electronic distribution within the ring. The nitrogen atoms are more electronegative than carbon, leading to a polarization of the ring and a general decrease in electron density on the carbon atoms. This electron-deficient nature makes the pyrazine ring less susceptible to electrophilic aromatic substitution compared to benzene.

Rationale for Academic Investigation of 3-chloro-6-ethyl-5-methylpyrazine-2-carbonitrile

The academic interest in a specifically substituted pyrazine such as this compound stems from several key considerations within the broader context of pyrazine chemistry. The presence of a chlorine atom, an ethyl group, a methyl group, and a carbonitrile group on the pyrazine core suggests a molecule designed for specific purposes, likely as a versatile chemical intermediate.

Halogenated pyrazines, in particular, are of significant interest in medicinal chemistry. The introduction of a halogen atom can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, potentially enhancing its biological activity. researchgate.net Research has shown that halogenated pyrazine derivatives can exhibit potent antimicrobial and antimycobacterial effects. researchgate.net The carbonitrile group is also a valuable functional group in organic synthesis, as it can be readily converted into other functionalities such as carboxylic acids, amides, or amines, making it a key building block for more complex molecules. Therefore, the investigation of this compound is likely driven by its potential as a precursor for the synthesis of novel bioactive compounds.

Overview of Research Objectives and Scope for the Compound

While specific research objectives for this compound are not extensively detailed in publicly available literature, the general research goals for such substituted pyrazines can be inferred. The primary objective is often the synthesis and characterization of the compound itself, establishing efficient and scalable synthetic routes.

Following its synthesis, a key research objective would be to explore its utility as a chemical intermediate. This involves reacting the chloro and carbonitrile functionalities to generate a library of new pyrazine derivatives. Subsequently, these new compounds would likely be screened for various biological activities, driven by the known pharmacological potential of the pyrazine scaffold. The scope of research would encompass the elucidation of structure-activity relationships (SAR), where the nature and position of the substituents on the pyrazine ring are systematically varied to optimize a desired biological effect.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 440124-23-2 chemicalbook.com |

| Molecular Formula | C₈H₈ClN₃ |

| Molecular Weight | 181.62 g/mol |

Historical Development of Pyrazine Synthesis Relevant to Substituted Systems

The synthesis of pyrazine and its derivatives is rooted in some of the oldest reactions in organic chemistry. wikipedia.org Early methods, developed in the late 19th century, laid the groundwork for accessing the pyrazine core. The Staedel–Rugheimer pyrazine synthesis, first reported in 1876, involved the reaction of a 2-chloroacetophenone with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine. wikipedia.org Shortly after, the Gutknecht pyrazine synthesis (1879) offered a variation based on the self-condensation of α-ketoamines, which are synthesized in a different manner. wikipedia.org Another notable early contribution is the Gastaldi synthesis from 1921. wikipedia.org

These classical methods, while effective for simpler pyrazines, often lack the regioselectivity required for producing complex, unsymmetrically substituted pyrazines like this compound. The challenge lies in controlling the placement of multiple, distinct functional groups on the heterocyclic ring. Over the years, synthetic chemistry has evolved to provide more refined strategies. Modern approaches often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, a versatile method that allows for the introduction of various substituents. slideshare.netijbpas.com The development of metal-catalyzed cross-coupling reactions has also significantly expanded the toolkit for functionalizing the pyrazine ring after its formation. researchgate.netorganic-chemistry.org These advancements have been crucial in moving from the synthesis of simple alkylpyrazines to highly functionalized and polysubstituted systems. researchgate.net

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan for a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors.

Identification of Key Disconnections

For this compound, the most logical retrosynthetic disconnections are the C-N bonds that form the pyrazine ring. The core strategy for pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Applying this logic, we can disconnect the pyrazine ring across the two C-N bonds, leading back to two key fragments.

A primary disconnection can be made between the nitrogen atoms and the adjacent carbonyl carbons. This approach simplifies the complex pyrazine into more manageable precursors: an α-diamino compound and an α-dicarbonyl compound. This strategy is one of the most common and effective routes for constructing the pyrazine core.

Potential Precursors and Starting Materials

Based on the key disconnections, a primary synthetic route would involve the condensation of an appropriately substituted 1,2-dicarbonyl compound with a 1,2-diaminoalkane. Specifically, the retrosynthetic breakdown suggests the following potential precursors:

Precursor A (Dicarbonyl component): A substituted glyoxal or α-ketoaldehyde. To achieve the ethyl and methyl substitutions at the 5- and 6-positions, a potential precursor would be 3-methyl-2,3-pentanedione.

Precursor B (Diamine component): A diamine that can provide the nitrile and chloro substituents. Diaminomaleonitrile (DAMN) is a common starting material in pyrazine synthesis. researchgate.net Subsequent chlorination would be required to install the chloro group at the 3-position.

An alternative and more direct pathway involves starting with a pre-functionalized diamine. A key precursor for this approach is diaminomaleonitrile . The synthesis would proceed by first forming a substituted dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine. The chloro, ethyl, and methyl groups would be introduced through a sequence of reactions involving the condensation of an appropriate α-diketone with the diamine, followed by functional group manipulations.

The table below summarizes potential starting materials and their roles in the synthesis.

| Precursor Type | Specific Compound | Role in Synthesis |

| α-Diketone | 3-Methyl-2,3-pentanedione | Provides the carbon backbone for positions 5 and 6, along with the methyl and ethyl substituents. |

| α-Diamine | Diaminomaleonitrile | Provides the nitrogen atoms and the carbon backbone for positions 2 and 3, including the nitrile group. |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) or similar | Used for the chlorination of the pyrazine ring at a later stage. |

Direct Synthetic Approaches to this compound

Direct synthesis involves the construction of the target molecule from the identified precursors through a series of planned chemical reactions.

Condensation Reactions in Pyrazine Ring Formation

The cornerstone of this synthesis is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. slideshare.net For the target molecule, the reaction would involve condensing 3-methyl-2,3-pentanedione with diaminomaleonitrile. This reaction typically proceeds by forming a dihydropyrazine intermediate through the formation of two imine bonds. nih.gov

The mechanism involves the nucleophilic attack of the amino groups of the diamine onto the carbonyl carbons of the diketone. This is followed by the elimination of two molecules of water to form the dihydropyrazine ring. nih.gov This intermediate is often unstable and is readily oxidized to the stable aromatic pyrazine system. The oxidation can occur in the presence of air or can be facilitated by adding a mild oxidizing agent.

Cyclization Strategies for Pyrazine Core Assembly

Once the initial condensation has occurred, the resulting intermediate must cyclize to form the heterocyclic core. The cyclization to the dihydropyrazine is typically spontaneous under the reaction conditions. The subsequent aromatization is the driving force for the reaction.

A plausible synthetic sequence is outlined below:

Condensation and Cyclization: React 3-methyl-2,3-pentanedione with diaminomaleonitrile in a suitable solvent like ethanol or acetic acid. This reaction forms 6-ethyl-5-methyl-2,3-pyrazinedicarbonitrile via an intermediate dihydropyrazine that is oxidized.

Selective Hydrolysis and Decarboxylation: One of the nitrile groups must be removed. This can be a challenging step but might be achieved through selective hydrolysis to a carboxylic acid followed by decarboxylation. A more direct route might involve starting with a precursor other than diaminomaleonitrile if possible.

Chlorination: Assuming the successful formation of 6-ethyl-5-methylpyrazine-2-carbonitrile, the final step is the introduction of the chlorine atom at the 3-position. This can be achieved through electrophilic chlorination. However, pyrazine itself is an electron-deficient ring, making direct electrophilic substitution difficult. slideshare.net A more effective method would be to first form a pyrazine N-oxide. The N-oxide activates the ring, allowing for nucleophilic substitution or facilitating electrophilic substitution at specific positions. Treatment of the pyrazine N-oxide with a chlorinating agent like POCl₃ or SO₂Cl₂ could install the chlorine atom at the desired position.

The following table outlines the proposed reaction steps:

| Step | Reaction Type | Reactants | Product |

| 1 | Condensation/Oxidation | 3-Methyl-2,3-pentanedione, Diaminomaleonitrile | 6-ethyl-5-methylpyrazine-2,3-dicarbonitrile |

| 2 | Functional Group Manipulation | 6-ethyl-5-methylpyrazine-2,3-dicarbonitrile | 6-ethyl-5-methylpyrazine-2-carbonitrile |

| 3 | N-Oxidation | 6-ethyl-5-methylpyrazine-2-carbonitrile, m-CPBA | 6-ethyl-5-methylpyrazine-2-carbonitrile-1-oxide |

| 4 | Chlorination | 6-ethyl-5-methylpyrazine-2-carbonitrile-1-oxide, POCl₃ | This compound |

This proposed pathway is a theoretical route based on established pyrazine chemistry. The actual laboratory synthesis may require significant optimization of reaction conditions to manage regioselectivity and achieve acceptable yields.

Synthetic Pathways to a Complex Pyrazine: A Detailed Look at this compound

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-6-ethyl-5-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-3-6-5(2)11-8(9)7(4-10)12-6/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLQAQYLXYAYNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C#N)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 3 Chloro 6 Ethyl 5 Methylpyrazine 2 Carbonitrile

Reactivity of the Pyrazine (B50134) Ring System in 3-chloro-6-ethyl-5-methylpyrazine-2-carbonitrile

The pyrazine ring is characterized by its π-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. This property makes the ring system generally resistant to electrophilic attack but highly susceptible to nucleophilic substitution, especially when substituted with a good leaving group. thieme-connect.de

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyrazines. thieme-connect.de The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com The electron-deficient nature of the pyrazine ring inherently facilitates this mechanism, making halopyrazines more reactive towards nucleophiles than corresponding halopyridines. thieme-connect.de

The rate and feasibility of the SNAr reaction on this compound are significantly influenced by the electronic effects of its substituents. The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial as they stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. pressbooks.pubmasterorganicchemistry.com

Carbonitrile Group (-CN): The carbonitrile group at the C-2 position is a powerful electron-withdrawing group through both inductive and resonance effects. Its presence dramatically increases the electrophilicity of the pyrazine ring and provides substantial resonance stabilization for the negative charge developed in the Meisenheimer intermediate, making the molecule highly activated for SNAr.

Chloro Group (-Cl): The chlorine atom at the C-3 position serves as the leaving group. Its electronegativity also contributes to the electron-deficient character of the attached carbon, making it the primary site for nucleophilic attack.

Alkyl Groups (-CH₃, -C₂H₅): The methyl and ethyl groups at the C-5 and C-6 positions are electron-donating groups (EDGs) through induction. Typically, EDGs would deactivate the ring towards nucleophilic attack. However, in this molecule, the powerful activating effect of the carbonitrile group and the inherent π-deficiency of the pyrazine ring overwhelm the deactivating influence of the alkyl groups.

The combined effect of these substituents makes the C-3 position highly susceptible to substitution by a wide range of nucleophiles.

| Substituent | Position | Electronic Effect | Impact on SNAr Reactivity |

|---|---|---|---|

| Carbonitrile (-CN) | C-2 | Strongly Electron-Withdrawing (EWG) | Strongly Activating |

| Chloro (-Cl) | C-3 | Electron-Withdrawing (Inductive), Leaving Group | Activates C-3 site, enables substitution |

| Methyl (-CH₃) | C-5 | Weakly Electron-Donating (EDG) | Weakly Deactivating |

| Ethyl (-C₂H₅) | C-6 | Weakly Electron-Donating (EDG) | Weakly Deactivating |

In polysubstituted pyrazines, the site of nucleophilic attack is determined by the positions of the leaving group and the activating/deactivating substituents. For this compound, nucleophilic attack occurs selectively at the C-3 position. This regioselectivity is governed by several factors:

Presence of the Leaving Group: The chlorine atom at C-3 is a viable leaving group, marking this position as a potential reaction site.

Activation by EWGs: Studies on other unsymmetrical dichloropyrazines have shown that an electron-withdrawing group directs nucleophilic attack preferentially to the positions ortho or para to it. researchgate.net In this molecule, the potent carbonitrile group at C-2 strongly activates the adjacent C-3 position for nucleophilic attack.

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C-3 is effectively delocalized onto the adjacent nitrogen atom (N-4) and the carbonitrile group at C-2, leading to a highly stabilized intermediate. This stabilization is a key factor driving the selectivity of the reaction.

Therefore, substitution of the chloro group at C-3 is the overwhelmingly favored pathway for SNAr reactions on this molecule.

The pyrazine ring is highly resistant to electrophilic aromatic substitution (SEAr). thieme-connect.describd.com The two ring nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates the ring carbons towards attack by electrophiles. researchgate.net Furthermore, the reaction conditions for many SEAr protocols involve strong acids, which would lead to the protonation of the basic nitrogen atoms (pKa of pyrazine is 0.65). thieme-connect.de This protonation adds a positive charge to the ring, resulting in even greater deactivation and electrostatic repulsion of incoming electrophiles.

Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on the unsubstituted pyrazine ring and are even less likely on this compound due to the additional deactivating effect of the chloro and carbonitrile substituents. thieme-connect.de Successful electrophilic substitutions on pyrazine systems typically require the presence of strong activating groups (which are absent here) or alternative strategies such as performing the reaction on a pyrazine-N-oxide derivative. The N-oxide group activates the ring towards electrophiles, and the oxygen can be removed in a subsequent step.

The pyrazine ring system is susceptible to homolytic substitution by radical species. thieme-connect.de Research has also demonstrated that pyrazines can form stable radical cations and anions upon exposure to γ-rays or in certain chemical reactions. rsc.orgnih.gov The formation of pyrazine cation radicals has been identified as an important intermediate in the Maillard reaction, for instance. nih.gov While specific radical reactions involving this compound are not extensively documented, the general reactivity of the pyrazine nucleus suggests it could participate in radical-mediated transformations under appropriate conditions, such as those involving radical acylations or amidations. thieme-connect.de

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Core

Transformations of the Carbonitrile Group in this compound

The carbonitrile group at the C-2 position is a versatile functional handle that can undergo a variety of chemical transformations. These reactions provide pathways to a range of other functional groups, significantly expanding the synthetic utility of the parent molecule.

Common transformations for an aryl carbonitrile group include:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or a carboxamide under acidic or basic conditions. Partial hydrolysis under controlled conditions can selectively yield the amide. For example, the partial hydrolysis of 3-chloropyrazine-2-carbonitrile (B110518) to 3-chloropyrazine-2-carboxamide (B1267238) has been reported as a step in the synthesis of other derivatives. researchgate.net Similarly, the hydrolysis of pyrazine-2,3-dicarbonitriles has been used to form new derivatives. rhhz.net

Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonitrile to form ketones after hydrolysis of the intermediate imine.

These transformations allow for the conversion of the nitrile into other key functional groups, as detailed in the table below.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | Controlled acid/base, H₂O₂ | Carboxamide (-CONH₂) |

| Reduction | LiAlH₄ or H₂, catalyst (e.g., Pd/C) | Aminomethyl (-CH₂NH₂) |

| Addition of Grignard Reagent | 1. RMgX; 2. H₃O⁺ | Ketone (-C(O)R) |

Hydrolysis Pathways to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or alkali. youtube.com

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. nih.govresearchgate.net For instance, the acid-catalyzed hydrolysis of a pyrazine nitrile would lead to the formation of the pyrazinecarboxylic acid.

Alkaline hydrolysis, achieved by heating the nitrile with a solution of a base like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia (B1221849). youtube.com Subsequent acidification of the reaction mixture is necessary to isolate the free carboxylic acid.

A specific example of the partial hydrolysis of 3-chloropyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxamide has been documented. This reaction is carried out under controlled pH and temperature conditions, utilizing hydrogen peroxide in an alkaline medium. rsc.org This selective transformation highlights the ability to isolate the intermediate amide, which itself is a valuable synthetic precursor.

| Reaction | Reagents | Product |

| Partial Hydrolysis | H₂O₂, NaOH, H₂O | 3-chloropyrazine-2-carboxamide |

| Complete Acid Hydrolysis | Dilute HCl, Heat | 3-chloropyrazine-2-carboxylic acid |

| Complete Alkaline Hydrolysis | 1. NaOH, Heat; 2. Strong Acid | 3-chloropyrazine-2-carboxylic acid |

Reduction Reactions of the Nitrile Moiety

The nitrile group can be readily reduced to a primary amine, providing a route to aminomethyl-substituted pyrazines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup to yield the primary amine. masterorganicchemistry.com In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles under standard conditions. libretexts.orgreddit.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. nih.govresearchgate.net

Catalytic hydrogenation offers an alternative method for the reduction of nitriles. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. tcichemicals.com

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | (3-chloro-6-ethyl-5-methylpyrazin-2-yl)methanamine |

| Sodium Borohydride (NaBH₄) | Generally no reaction |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | (3-chloro-6-ethyl-5-methylpyrazin-2-yl)methanamine |

Cycloaddition and Other Pericyclic Reactions Involving the Nitrile

While the pyrazine ring itself can participate in Diels-Alder reactions, the involvement of the nitrile group in such cycloadditions is less common but not unprecedented. rsc.orgyoutube.comorganic-chemistry.org The nitrile can act as a dienophile in [4+2] cycloaddition reactions, particularly when activated by adjacent electron-withdrawing groups or in intramolecular processes. nih.gov These reactions provide a pathway for the construction of more complex heterocyclic systems. For instance, an intramolecular Diels-Alder reaction involving a pyrazine with a side chain containing a dienophile could lead to the formation of a fused ring system. youtube.com The reactivity in these pericyclic reactions is highly dependent on the electronic nature of both the diene and the dienophile. masterorganicchemistry.com

Chemical Conversions of the Chloro Substituent

The chloro atom on the pyrazine ring is a key handle for a wide array of chemical transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Chemical Conversions of the Chloro Substituent

Cross-Coupling Reactions (Suzuki, Sonogashira, Negishi, Heck) with Halogenated Pyrazines

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyrazines.

The Suzuki coupling reaction involves the coupling of the chloropyrazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl compounds. clockss.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between the chloropyrazine and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. youtube.commsu.edunih.gov

The Negishi coupling utilizes an organozinc reagent to couple with the chloropyrazine under palladium or nickel catalysis. This method is known for its high functional group tolerance.

The Heck reaction involves the palladium-catalyzed reaction of the chloropyrazine with an alkene to form a substituted pyrazine. This reaction provides a direct method for the alkenylation of the pyrazine ring.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System |

| Suzuki | Organoboron reagent | Palladium catalyst, Base |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Amine base |

| Negishi | Organozinc reagent | Palladium or Nickel catalyst |

| Heck | Alkene | Palladium catalyst, Base |

Reductive Dehalogenation Processes

The chloro substituent can be removed and replaced with a hydrogen atom through reductive dehalogenation. This can be achieved through various methods, including catalytic hydrogenation. researchgate.net Palladium-based catalysts, such as palladium on carbon, are often employed for this purpose, using hydrogen gas or a transfer hydrogenation source like formic acid or ethanol. nih.govrsc.orgresearchgate.net This reaction is a useful method for the synthesis of dehalogenated pyrazine derivatives.

Amination and Other Substitutions at the Chloro Position

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) of the chloro group. This allows for the introduction of a variety of nucleophiles.

Amination of chloropyrazines can be achieved by reaction with ammonia or primary or secondary amines to yield aminopyrazines. researchgate.net This reaction is often a key step in the synthesis of biologically active molecules. rsc.orgchemistrysteps.com The reactivity of the chloropyrazine towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the pyrazine nitrogens and the nitrile group.

Other nucleophiles, such as alkoxides and thiolates, can also displace the chloride to form the corresponding ethers and thioethers, respectively. wikipedia.org

| Nucleophile | Product |

| Ammonia | 3-amino-6-ethyl-5-methylpyrazine-2-carbonitrile |

| Primary/Secondary Amine | 3-(substituted amino)-6-ethyl-5-methylpyrazine-2-carbonitrile |

| Alkoxide (e.g., NaOCH₃) | 3-methoxy-6-ethyl-5-methylpyrazine-2-carbonitrile |

| Thiolate (e.g., NaSH) | 3-mercapto-6-ethyl-5-methylpyrazine-2-carbonitrile |

Rearrangement Reactions and Ring Transformations of Pyrazine Derivatives

The pyrazine ring, particularly when substituted with halogens, can undergo rearrangement and ring transformation reactions under specific conditions. One of the most notable mechanisms for such transformations is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. thieme-connect.deresearchgate.net

This mechanism is often observed when halopyrazines are treated with strong nucleophiles, such as potassium amide in liquid ammonia. researchgate.net For this compound, a nucleophilic attack could occur at a carbon atom adjacent to a ring nitrogen, leading to the opening of the pyrazine ring. Subsequent intramolecular rearrangement and ring closure can lead to the formation of a different heterocyclic system, such as an imidazole (B134444) derivative. researchgate.net The specific outcome of the reaction would depend on the position of the initial nucleophilic attack and the subsequent cyclization pathway.

For instance, the reaction of 2-chloropyrazine (B57796) with potassium amide in liquid ammonia has been shown to produce 2-cyanoimidazole, demonstrating a ring contraction process. researchgate.net A similar transformation could be envisioned for this compound, although the electronic effects of the other substituents would influence the regioselectivity of the initial nucleophilic attack and the subsequent rearrangement.

Potential Ring Transformation Products:

| Starting Material | Reagents | Proposed Mechanism | Potential Product Class |

| This compound | KNH₂ in liquid NH₃ | ANRORC | Substituted cyanoimidazole or other five-membered heterocycles |

This table outlines a potential reaction pathway based on known ring transformation mechanisms of chloropyrazines.

Theoretical and Computational Investigations of 3 Chloro 6 Ethyl 5 Methylpyrazine 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict various chemical properties. For a molecule like 3-chloro-6-ethyl-5-methylpyrazine-2-carbonitrile, these calculations can reveal how the arrangement of atoms and the presence of substituents like chloro, ethyl, methyl, and nitrile groups influence the distribution of electrons and, consequently, its reactivity.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. Among the most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital containing the most energetic electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons, thus acting as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. irjweb.commdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions. irjweb.com

For substituted pyrazines, the energies of the frontier orbitals are heavily influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as the chloro and nitrile groups on this compound, would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor. Conversely, electron-donating groups like methyl and ethyl would raise the energy of the HOMO. The interplay of these groups dictates the final energy gap and reactivity profile.

Illustrative Data for Substituted Pyrazine (B50134) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrazine | -6.89 | -0.75 | 6.14 |

| 2-Methylpyrazine | -6.75 | -0.68 | 6.07 |

| 2-Chloropyrazine (B57796) | -7.15 | -1.25 | 5.90 |

| 2,5-Dimethylpyrazine | -6.61 | -0.61 | 6.00 |

Note: These values are representative examples for illustrative purposes and are not the calculated values for this compound.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals how electrons are spread throughout the molecule. A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that maps the electron density onto the molecular surface to show the charge distribution. libretexts.orgdeeporigin.com MEP maps are color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor. These areas are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For the parent pyrazine molecule, MEP maps show that the most negative potential (red regions) is localized over the two nitrogen atoms due to their high electronegativity and lone pairs of electrons. researchgate.net The regions around the hydrogen atoms are typically more positive (blue/green). researchgate.net

In this compound, the MEP map would be more complex. The nitrogen atoms of the pyrazine ring and the nitrile group would be expected to be strong negative potential centers (red). The presence of the electronegative chlorine atom would also contribute to a negative potential in its vicinity while creating a positive potential on the carbon atom it is attached to. The electron-deficient pyrazine ring carbons would exhibit a more positive potential (blueish), indicating their susceptibility to nucleophilic attack. researchgate.netresearchgate.net

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. colab.ws It is widely employed to study chemical reactivity and stability because it offers a good balance between accuracy and computational cost. DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies, and energies of reactants, products, and transition states. chemrxiv.org

Prediction of Reaction Pathways and Transition States

DFT is a powerful tool for mapping out potential reaction pathways. By calculating the potential energy surface for a reaction, researchers can identify the most likely mechanism. A key point on this surface is the transition state (TS), which represents the highest energy barrier along the reaction coordinate. The structure of the TS provides insight into the bond-breaking and bond-forming processes during the reaction.

For a molecule like this compound, the pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic substitution reactions. slideshare.net DFT calculations could be used to model the substitution of the chlorine atom by a nucleophile. The calculations would predict the structure of the transition state and the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Energetic Analysis of Intermediates and Products

By plotting the energy of the system as the reaction progresses (the reaction coordinate), a reaction energy profile can be constructed. This profile visually represents the energy barriers (activation energies) and the relative stabilities of all intermediates and products. This detailed energetic information is crucial for understanding why a particular reaction pathway is favored over another.

Computational Modeling of Reaction Mechanisms

Computational modeling of a reaction mechanism involves combining various theoretical techniques to build a complete, step-by-step picture of how a chemical transformation occurs. This process typically starts with identifying the reactants and products and proposing one or more plausible pathways.

Using methods like DFT, the geometry of each species along the proposed pathway (reactants, intermediates, transition states, products) is optimized to find its lowest energy structure. Vibrational frequency calculations are then performed to confirm the nature of each structure; reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By connecting these calculated stationary points on the potential energy surface, a detailed reaction mechanism is established. This model provides invaluable insights into the feasibility of a reaction, its kinetics (via activation energy), and its thermodynamics (via reaction energy). For a multifunctional compound like this compound, such models could predict site-selectivity in reactions and help rationalize experimental observations. nih.gov

Elucidation of SNAr Mechanisms in Halogenated Pyrazines

The nucleophilic aromatic substitution (SNAr) reaction is a fundamental process in the functionalization of electron-deficient aromatic systems such as pyrazines. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of these reactions. For halogenated pyrazines, the SNAr mechanism is of significant interest for the synthesis of a wide array of derivatives.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a discrete, non-aromatic Meisenheimer complex. However, recent computational and kinetic isotope effect studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism. In the context of halogenated pyrazines, theoretical calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway.

For a molecule like this compound, a computational study would typically model the approach of a nucleophile to the pyrazine ring. The calculations would determine the activation energy barriers for the formation of the Meisenheimer intermediate at the carbon atom bearing the chlorine atom. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the pyrazine ring nitrogens and the cyano group are expected to stabilize this intermediate, thus facilitating the SNAr reaction.

Furthermore, computational studies can investigate the role of the solvent in the reaction mechanism. The inclusion of solvent effects, either implicitly through continuum models or explicitly with the inclusion of solvent molecules, can significantly impact the calculated energy barriers and reaction pathways. These theoretical investigations provide a molecular-level understanding of the SNAr mechanism in halogenated pyrazines, which is essential for optimizing reaction conditions and designing new synthetic routes.

Understanding Selectivity in Synthetic Transformations

In polysubstituted pyrazines, such as this compound, the issue of regioselectivity in synthetic transformations is of paramount importance. Computational modeling provides valuable insights into the factors governing this selectivity. In the case of SNAr reactions on di- or poly-halogenated pyrazines, the position of nucleophilic attack can be predicted by analyzing the electronic properties of the molecule.

Studies on substituted dichloropyrazines have shown that the nature of the substituent at the 2-position dictates the preferred site of nucleophilic attack. It has been observed that an electron-withdrawing group at the 2-position directs the incoming nucleophile to the 5-position, while an electron-donating group at the same position favors substitution at the 3-position. researchgate.net This selectivity can be rationalized through computational analysis of the partial atomic charges and the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO) at the different carbon centers. The site with the most positive partial charge or the largest LUMO coefficient is generally the most susceptible to nucleophilic attack.

For this compound, the pyrazine ring is substituted with a chlorine atom, an ethyl group, a methyl group, and a cyano group. The cyano group is strongly electron-withdrawing, while the ethyl and methyl groups are electron-donating. The chlorine atom has both inductive electron-withdrawing and resonance electron-donating effects, with the former typically being dominant in SNAr reactions. Computational calculations of the electrostatic potential and frontier molecular orbitals of this molecule would be instrumental in predicting the most likely site for nucleophilic attack, should there be other potential leaving groups or reactive sites.

These theoretical predictions of selectivity are invaluable for synthetic chemists, as they can guide the choice of reactants and reaction conditions to achieve the desired product with high regioselectivity, thereby minimizing the formation of unwanted isomers and simplifying purification processes.

Structure-Reactivity Relationships from Computational Data

Computational chemistry offers a powerful platform for establishing quantitative structure-reactivity relationships (QSRR). By calculating a range of electronic and structural parameters for a series of related compounds, it is possible to build models that correlate these parameters with experimentally observed reaction rates or equilibrium constants.

Correlation of Electronic Parameters with Reaction Rates

For a series of substituted halogenated pyrazines undergoing SNAr reactions, several electronic parameters calculated using methods like DFT can be correlated with their reaction rates. These parameters provide a quantitative measure of the electronic effects of the substituents on the reactivity of the pyrazine ring.

Key electronic parameters that are often considered in such correlations include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the LUMO is particularly relevant for nucleophilic attack, as a lower LUMO energy indicates a greater susceptibility of the molecule to accept electrons from a nucleophile.

Partial Atomic Charges: The magnitude of the positive charge on the carbon atom attached to the leaving group (the chlorine atom in this case) is expected to correlate with the reaction rate. A more positive charge will lead to a stronger electrostatic attraction with the incoming nucleophile.

By performing these calculations for a series of pyrazine derivatives with varying substituents, a linear or non-linear correlation can often be established between one or more of these parameters and the logarithm of the reaction rate constant (log k). Such correlations provide a deeper understanding of the electronic factors that govern the reaction and can be used to predict the reactivity of new, yet-to-be-synthesized compounds.

| Electronic Parameter | Expected Correlation with SNAr Rate | Rationale |

| LUMO Energy | Negative | A lower LUMO energy facilitates the acceptance of electrons from the nucleophile. |

| Partial Charge on C-Cl | Positive | A more positive charge on the carbon atom enhances the electrostatic attraction with the nucleophile. |

| Global Electrophilicity Index | Positive | A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack. |

Steric and Electronic Effects of Substituents on Pyrazine Reactivity

The reactivity of this compound is influenced by a combination of steric and electronic effects from its various substituents. Computational methods allow for the disentanglement and quantification of these effects.

Electronic Effects:

Cyano Group (-CN): As a strong electron-withdrawing group, the cyano group significantly activates the pyrazine ring towards nucleophilic attack by lowering the energy of the LUMO and increasing the positive charge on the ring carbons.

Ethyl (-CH2CH3) and Methyl (-CH3) Groups: These alkyl groups are weakly electron-donating through an inductive effect. Their presence slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrazine.

Chloro Group (-Cl): The chlorine atom exerts a dual electronic effect. Its inductive effect is electron-withdrawing, which activates the ring. Its resonance effect is electron-donating, which deactivates the ring. In the context of SNAr reactions, the inductive effect is generally considered to be more dominant.

Steric Effects:

The ethyl and methyl groups adjacent to the reaction center (the carbon bearing the chlorine) can exert steric hindrance. This steric bulk can hinder the approach of the nucleophile to the reaction site, potentially slowing down the reaction rate. The magnitude of this steric effect will depend on the size of the incoming nucleophile.

Computational studies can model these effects by calculating the transition state energies for the SNAr reaction. By systematically varying the substituents and analyzing the resulting changes in activation energy, the relative contributions of steric and electronic effects can be assessed. For instance, comparing the calculated reaction barrier for this compound with that of a less sterically hindered analogue (e.g., 3-chloro-pyrazine-2-carbonitrile) would provide a quantitative measure of the steric hindrance imposed by the ethyl and methyl groups. This detailed understanding of substituent effects is crucial for the rational design of pyrazine-based compounds with tailored reactivity. rsc.org

Derivatization and Functionalization Strategies for this compound

The heterocyclic scaffold of this compound presents a versatile platform for synthetic modification. The presence of multiple reactive sites—the chloro substituent, the carbonitrile moiety, and the alkyl groups—allows for a wide range of derivatization and functionalization strategies. These modifications are crucial for the development of novel compounds with tailored electronic, steric, and pharmacological properties. This article explores key chemical transformations at each of these positions, providing a comprehensive overview of the synthetic possibilities.

Advanced Applications and Future Directions for 3 Chloro 6 Ethyl 5 Methylpyrazine 2 Carbonitrile and Its Derivatives in Non Biological Fields

Role in Advanced Materials Science

The inherent aromaticity and electron-deficient nature of the pyrazine (B50134) ring, combined with the specific substituents of 3-chloro-6-ethyl-5-methylpyrazine-2-carbonitrile, suggest its utility as a building block for novel materials with tailored optoelectronic and structural properties.

Pyrazine derivatives are increasingly being investigated for their application in organic electronics due to their favorable charge transfer properties. The electron-withdrawing nature of the pyrazine ring makes it an excellent component in donor-acceptor (D-A) type molecules, which are fundamental to many organic electronic devices.

Recent research has highlighted the use of pyrazine-functionalized π-conjugated materials in solar cells, light-emitting diodes, and field-effect transistors. rsc.org The electron affinity of the pyrazine nucleus can be tuned by the introduction of various substituents, thereby modifying the electronic properties of the resulting materials. mdpi.com For instance, pyrimidine-5-carbonitrile derivatives, which share the electron-withdrawing nitrile group with the subject compound, have been successfully employed in doping-free sky-blue Organic Light-Emitting Diodes (OLEDs). nih.govktu.edu These compounds can exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to 100% internal quantum efficiency in OLEDs. chemrxiv.org

The specific combination of a chloro group and a carbonitrile group on the pyrazine ring of this compound would be expected to create a strong electron-accepting unit. This could be leveraged in the design of new D-A materials with small energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a desirable characteristic for applications in organic photovoltaics and near-infrared (NIR) emitting OLEDs.

Table 1: Potential Optoelectronic Applications of Pyrazine Derivatives

| Application | Role of Pyrazine Moiety | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Electron Acceptor | Tunable electron affinity, potential for TADF |

| Organic Photovoltaics (OPVs) | Electron Acceptor | Low LUMO energy level, good charge transport |

| Organic Field-Effect Transistors (OFETs) | n-type Semiconductor | High electron affinity, ordered molecular packing |

While specific studies on this compound in Dye-Sensitized Solar Cells (DSSCs) are not available, the structural motifs present in the molecule are relevant to sensitizer (B1316253) design. The pyrazine core, with its nitrogen atoms, can act as an anchoring group to the semiconductor surface (e.g., TiO₂), and the extended π-system can facilitate charge injection.

Research on porphyrin dyads linked by triazine, a related nitrogen-containing heterocycle, has demonstrated their effectiveness as sensitizers in DSSCs. The performance of these sensitizers is influenced by the nature of their anchoring groups to the semiconductor surface.

The halogenated and nitrile-functionalized nature of this compound makes it a potential monomer for the synthesis of novel polymers. The chloro and cyano groups can serve as reactive sites for polymerization reactions, such as cross-coupling reactions, to form extended π-conjugated systems.

The synthesis of highly functionalized pyrazines has been explored for the preparation of planar polypyrazines. acs.orgcmu.eduacs.org These ladder-type polymers are of interest due to their potential for high charge carrier mobility and unique electronic properties arising from their extended π-conjugation. acs.org The planarity of the polymer backbone is crucial for maximizing this conjugation. The synthesis of such polymers often involves transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, on halogenated pyrazine precursors. rsc.orgresearchgate.net The presence of the chloro group in this compound provides a handle for such polymerization strategies.

The nitrogen atoms of the pyrazine ring in this compound possess lone pairs of electrons that can coordinate to metal ions, making it a potential ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The nitrile group can also participate in coordination or be a site for post-synthetic modification.

Pyrazine and its derivatives have been widely used as linkers in the construction of MOFs. acs.orgresearchgate.net These materials are of great interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. The geometry and electronic properties of the pyrazine-based ligand directly influence the structure and properties of the resulting MOF. For example, pyrazine-based iron MOFs have been developed with modulated coordination environments for enhanced catalytic activity. nih.gov Similarly, zinc-based MOFs incorporating pyrazine tetracarboxylic acid have been synthesized for the selective adsorption of CO₂. researchgate.net The specific substitution pattern of this compound could lead to MOFs with unique pore environments and functionalities.

Contributions to Catalysis and Ligand Design

The electronic properties and coordination capabilities of pyrazine derivatives make them valuable components in the design of ligands for organometallic catalysis.

The pyrazine ring can act as a ligand for a wide range of transition metals, and the electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyrazine ring. The electron-withdrawing nature of the pyrazine ring can influence the reactivity of the metal center, making it more electrophilic and potentially enhancing its catalytic activity.

Recent studies have shown that replacing pyridine (B92270) with pyrazine in molecular cobalt catalysts for hydrogen evolution has a significant impact on the electrochemical properties and catalytic activity of the complexes. mdpi.com The positioning of redox-active pyrazine ligands on a cobalt center has been shown to be critical for promoting efficient hydrogen catalysis. nih.gov Furthermore, manganese pincer complexes have been utilized to catalyze the synthesis of functionalized pyrazine derivatives. acs.org

The this compound, with its multiple coordination sites (two nitrogen atoms of the pyrazine ring and the nitrogen atom of the nitrile group), could act as a versatile ligand in organometallic catalysis. The chloro, ethyl, and methyl substituents would modulate the steric and electronic properties of the ligand, allowing for the fine-tuning of the catalytic activity of the corresponding metal complexes. Transition metal-catalyzed cross-coupling reactions are a common method for the functionalization of pyrazines, indicating the compatibility of the pyrazine core with catalytic cycles. rsc.orgresearchgate.net

Heterogeneous and Homogeneous Catalytic Systems

While pyrazine derivatives are often the products of catalyzed reactions, their direct application as catalysts is a less explored but emerging area. The synthesis of pyrazines and related N-heterocycles frequently employs transition metal catalysts. For instance, dehydrogenative coupling routes catalyzed by earth-abundant manganese pincer complexes have been developed for the atom-economical synthesis of substituted pyrazines. nih.gov These methods, which produce only water and hydrogen gas as byproducts, highlight a sustainable approach to accessing the pyrazine core. nih.gov

The industrial synthesis of pyrazine derivatives has traditionally relied on heterogeneous catalysts, such as the condensation of ethylenediamine (B42938) with vicinal diols. nih.gov Although specific catalytic applications for this compound itself are not extensively documented in current literature, its structure presents possibilities. The nitrogen atoms in the pyrazine ring possess lone pairs of electrons that could coordinate with metal centers, potentially modifying the activity and selectivity of a catalytic system. The electron-withdrawing nature of the nitrile and chlorine substituents could further tune the electronic properties of the pyrazine ring, a critical factor in catalytic performance. Future research may focus on immobilizing such pyrazine derivatives on solid supports to create novel heterogeneous catalysts or using them as ligands in homogeneous catalysis.

| Catalyst Type | Application in Pyrazine Chemistry | Example |

| Homogeneous | Synthesis of substituted pyrazines | Acridine-based manganese pincer complexes for dehydrogenative coupling. nih.gov |

| Heterogeneous | Industrial synthesis of pyrazines | Condensation of ethylenediamine and propylene (B89431) glycol. nih.gov |

Potential in Analytical Chemistry Beyond Biological Sensing

The unique combination of a heteroaromatic ring, a nitrile group, and halogen substituents endows pyrazine carbonitriles with properties that are potentially valuable in analytical chemistry. While many applications of pyrazine-based sensors are in bio-imaging, the underlying principles can be extended to non-biological domains. chemshuttle.com For example, a structurally similar compound, 3-chloro-5-methylpyrazine-2-carbonitrile (B1595211), has been noted for its utility in developing fluorescent probes, where the nitrile functionality allows for conjugation to other molecules. chemshuttle.com

This reactivity could be harnessed to create chemosensors for environmental monitoring or industrial process control. The pyrazine core could be functionalized to selectively bind to specific metal ions or organic analytes. Upon binding, a change in the molecule's fluorescence or colorimetric properties could provide a detectable signal. The development of quinoxaline (B1680401) derivatives, which share a similar N-heterocyclic structure, as fluorescence derivatization reagents further supports this potential. tandfonline.com The specific substitution pattern of this compound could be fine-tuned to optimize selectivity and sensitivity for a target analyte, opening avenues for new analytical tools.

Utility in Agrochemical Development (Excluding Toxicology and Efficacy in Organisms)

The field of agrochemical development is a primary area where substituted pyrazine carbonitriles have demonstrated significant utility, particularly as synthetic intermediates. Research has shown that pyrazine-2,3-dicarbonitrile (B77751) derivatives are actively investigated for their potential herbicidal properties. rhhz.net

Specifically, compounds like 3-chloro-5-methylpyrazine-2-carbonitrile are utilized as key intermediates in the synthesis of more complex pyrazine-based herbicides. chemshuttle.com The chloro, methyl, and nitrile groups on the pyrazine ring serve as crucial building blocks and reaction handles. The chlorine atom, for instance, can be readily displaced in nucleophilic substitution reactions, allowing for the attachment of other functional groups to build the final, active agrochemical molecule. The nitrile group can be hydrolyzed or reduced to introduce other functionalities. Therefore, this compound serves as a versatile scaffold, providing a foundational structure from which a diverse library of potential agrochemical candidates can be synthesized and explored.

Emerging Research Areas for Substituted Pyrazine Carbonitriles

The continued interest in pyrazine derivatives has spurred the development of innovative and efficient synthetic methods. These new tools are crucial for accessing highly substituted and functionally diverse pyrazine carbonitriles. tandfonline.comresearchgate.net Modern synthetic strategies are moving towards greater efficiency and sustainability. researchgate.netunimas.my

Recent advancements include:

Dehydrogenative Coupling: Manganese-catalyzed acceptorless dehydrogenative coupling of 2-amino alcohols provides a green pathway to symmetrical 2,5-dialkyl-substituted pyrazines. nih.gov

Palladium-Catalyzed Cascades: An efficient palladium(II)-catalyzed cascade reaction involving aminoacetonitriles and arylboronic acids yields unsymmetrical 2,6-disubstituted pyrazines through a sequence of C-C coupling and C-N bond formation. organic-chemistry.org

Iminodiacetonitrile (B147120) Chemistry: N-substituted iminodiacetonitrile derivatives serve as versatile precursors for a range of 2-amino-6-R-substituted pyrazines by reacting them with various amines or alcohols in the presence of a base. google.com

These methodologies expand the synthetic chemist's toolbox, enabling more precise control over the substitution patterns on the pyrazine ring and facilitating the creation of novel and complex molecules for various applications.

| Synthetic Method | Precursors | Key Features |

| Dehydrogenative Coupling | 2-amino alcohols | Atom-economical, forms H₂ and H₂O as byproducts. nih.gov |

| Palladium-Catalyzed Cascade | Aminoacetonitriles, Arylboronic acids | Forms unsymmetrical pyrazines efficiently. organic-chemistry.org |

| Iminodiacetonitrile Route | N-substituted iminodiacetonitrile | Versatile for creating 2-amino-6-R-substituted pyrazines. google.com |

Computational chemistry has become an indispensable tool for accelerating the design and discovery of new molecules. For pyrazine-based systems, computational studies provide deep insights into their electronic structure, reactivity, and potential applications. nih.gov Methods like Density Functional Theory (DFT) are employed to model reaction mechanisms in detail, as seen in the study of pyrrole-pyrazine synthesis. hilarispublisher.com This allows researchers to understand the energetics of different reaction pathways and optimize conditions before extensive laboratory work. hilarispublisher.comresearchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling are used to correlate the structural features of pyrazine derivatives with their properties. nih.gov While often applied in drug discovery, these computational approaches are equally valuable for designing materials with specific electronic or optical properties. By calculating descriptors related to molecular shape, charge distribution, and bond orders, scientists can predict how modifications to the this compound scaffold will impact its performance as a potential catalyst, sensor, or electronic material, thereby guiding synthetic efforts in a more targeted and efficient manner. nih.govacs.org

Grand Challenges and Future Research Trajectories

While this compound and its analogs hold considerable promise, several challenges and exciting future research directions remain. A primary challenge is to move beyond its role as a synthetic intermediate and unlock direct functional applications.

Future research trajectories include:

Materials Science: A significant opportunity lies in exploring pyrazine carbonitriles as building blocks for functional π-conjugated materials. Their inherent electron-deficient nature makes them attractive candidates for use in organic electronics, such as solar cells, light-emitting diodes, and field-effect transistors. rsc.org

Advanced Catalysis: A grand challenge is the rational design of catalysts based on the pyrazine scaffold. This involves synthesizing and testing derivatives as ligands for homogeneous catalysts or as the active sites in heterogeneous systems.

Novel Sensor Development: Expanding their utility in analytical chemistry requires designing and synthesizing derivatives that can selectively detect non-biological analytes of environmental or industrial importance.

Sustainable Synthesis: A continuing goal across all of chemistry is the development of greener, more atom-economical synthetic routes to these valuable compounds, minimizing waste and reliance on hazardous reagents. nih.gov

Addressing these challenges will require a multidisciplinary approach, combining advanced synthesis, computational modeling, and thorough characterization to fully realize the potential of this compound and the broader class of substituted pyrazine carbonitriles in non-biological fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-6-ethyl-5-methylpyrazine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodology :

- Cyclization : Use pyrazine precursors with ethyl and methyl substituents. For example, cyclize 3-amino-5-chloro-6-methylpyrazine with a nitrile donor (e.g., cyanogen bromide) in dimethylformamide (DMF) or acetonitrile. Catalysts like potassium carbonate or sodium hydride enhance yields .

- Substitution : Chloro groups can be introduced via nucleophilic substitution using reagents like PCl₅ or SOCl₂ under reflux.

- Optimization : Vary temperature (80–120°C), solvent polarity, and catalyst loading. Monitor purity via HPLC or GC-MS.

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare and NMR data with analogs (e.g., 5-chloro-6-methylpyrazine-2-carboxylate derivatives). Key signals: chloro substituent (~160 ppm in ), nitrile (~110 ppm) .

- IR Spectroscopy : Confirm nitrile group (C≡N stretch at ~2220–2240 cm⁻¹) and chloro/methyl C–H stretches .

- X-ray Crystallography : Resolve crystal structure for absolute configuration (e.g., similar to pyridazine-carbonitrile analogs ).

Q. What are the common reactivity patterns of the chloro and nitrile groups in this compound?

- Reactivity :

- Chloro Group : Susceptible to nucleophilic substitution (e.g., with amines or thiols) or elimination under basic conditions. Example: Replace Cl with –OH using NaOH in ethanol/water .

- Nitrile Group : Hydrolysis to amides (H₂SO₄/H₂O) or reduction to amines (LiAlH₄).

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in substitution reactions involving this compound?

- Approach :

- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps. Compare activation energies for substitution at C3 vs. C5 positions .

- Molecular Electrostatic Potential (MEP) : Identify electron-deficient regions (e.g., chloro-substituted carbons) prone to nucleophilic attack .

- Validation : Cross-check predicted sites with experimental LC-MS/MS fragmentation patterns.

Q. How to resolve contradictions in reported biological activity data for pyrazine-carbonitrile analogs?

- Case Study :

- Data Discrepancy : Some studies report antimicrobial activity, while others show inactivity.

- Troubleshooting :

Purity Analysis : Verify compound purity (>95% via HPLC) to exclude impurities affecting bioassays.

Assay Conditions : Standardize MIC testing (e.g., broth microdilution vs. agar diffusion) .

Structural Confirmation : Ensure no degradation (e.g., nitrile → amide hydrolysis) during storage.

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

- Experimental Design :

- Stepwise Optimization : Isolate intermediates (e.g., pyrazine precursors) and optimize each step separately.

- Flow Chemistry : For scale-up, use continuous flow reactors to control exothermic reactions (e.g., nitrile introduction) and reduce side products .

- Byproduct Analysis : Use GC-MS or -NMR (if fluorinated analogs are synthesized) to identify and suppress undesired pathways.

Q. How do steric and electronic effects influence the compound’s interactions with biological targets?

- Mechanistic Insights :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The ethyl and methyl groups may hinder binding, while the nitrile enhances hydrogen bonding .

- SAR Analysis : Compare analogs (e.g., 3-chloro-6-methyl vs. 3-chloro-6-ethyl) to isolate substituent effects on activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.